Product packaging for Fenpropathrin(Cat. No.:CAS No. 64257-84-7)

Fenpropathrin

Cat. No.: B3428055
CAS No.: 64257-84-7
M. Wt: 349.4 g/mol
InChI Key: XQUXKZZNEFRCAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fenpropathrin is a synthetic pyrethroid insecticide and acaricide with a broad spectrum of activity. First synthesized in 1971 and commercialized in 1980, it was the first light-stable synthetic pyrethroid . It is classified as a type II pyrethroid due to the presence of an alpha-cyano group, which generally confers a higher potency in disrupting insect nerve function compared to type I pyrethroids . Its primary mode of action is as a sodium channel modulator, disrupting the normal kinetics of voltage-gated sodium channels in nerve cells. This action leads to prolonged channel opening, resulting in neuronal hyperexcitation, paralysis, and eventual death of target pests . It exhibits non-systemic activity with contact and stomach action, making it effective against pests upon direct contact or through ingestion of treated plant material . This product is of the highest purity and is intended for use as an analytical standard in laboratory research. Applications include environmental monitoring studies, residue analysis in agricultural and food products, and toxicological investigations. A significant area of research involves exploring its potential as a dopaminergic neurotoxin; studies in mouse models have shown that this compound can cause degeneration of dopamine neurons and the formation of Lewy body-like inclusions, implicating it as a possible environmental risk factor for Parkinson's disease . It is effective against a wide range of pests, including mites, whiteflies, leaf miners, armyworms, aphids, and bollworms, on crops such as cotton, fruit trees, vegetables, and tea . This compound has low solubility in water and is considered moderately persistent in the environment, with its degradation in soil dependent on factors like biodegradation and sunlight exposure . This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H23NO3 B3428055 Fenpropathrin CAS No. 64257-84-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[cyano-(3-phenoxyphenyl)methyl] 2,2,3,3-tetramethylcyclopropane-1-carboxylate
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InChI

InChI=1S/C22H23NO3/c1-21(2)19(22(21,3)4)20(24)26-18(14-23)15-9-8-12-17(13-15)25-16-10-6-5-7-11-16/h5-13,18-19H,1-4H3
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InChI Key

XQUXKZZNEFRCAW-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1(C(C1(C)C)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C
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Molecular Formula

C22H23NO3
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DSSTOX Substance ID

DTXSID0024002
Record name Fenpropathrin
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Molecular Weight

349.4 g/mol
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Physical Description

Yellowish to brown liquid or solid, depending on purity and temperature. Used as an acaricide and insecticide., Pale yellow liquid; [Merck Index] Yellowish-brown liquid or solid; mp = 45-50 deg C; [HSDB] Yellow to brown liquid or solid (purity and temperature dependent); [CAMEO] Yellow-brown liquid or solid (depends on storage); mp = 45-50 deg C; [MSDSonline]
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Solubility

In xylene 1000, cyclohexanone 1000, methanol 337 (all in g/kg at 25 °C), Soluble in common organic solvents (chloroform, acetone, methanol)., In water, 1.41X10-2 mg/l @ 25 °C.
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Density

1.15 @ 25 °C
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Vapor Pressure

0.00000548 [mmHg], 5.48X10-6 mm Hg @ 20 °C
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Color/Form

Pale yellow oil, Yellow brown liquid or solid

CAS No.

39515-41-8, 64257-84-7
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Record name α-cyano-3-phenoxybenzyl 2,2,3,3-tetramethylcyclopropanecarboxylate
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Melting Point

45-50 °C
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Environmental Fate and Persistence of Fenpropathrin

Degradation Kinetics in Environmental Compartments

Fenpropathrin's persistence in the environment varies depending on the specific compartment and prevailing conditions. It tends to adsorb strongly to soil particles, limiting its mobility and potential for leaching into groundwater amazonaws.comjournalijecc.comregulations.govamazonaws.comregulations.gov.

Soil Metabolism and Persistence

This compound (B1672528) degrades in soil over time, with degradation rates influenced by aerobic conditions and microbial activity. In aerobic environments, it can degrade rapidly, often following first-order or pseudo-first-order kinetics amazonaws.comjournalijecc.comamazonaws.com. However, it is also described as resistant to degradation in both biotic and abiotic processes, exhibiting variable persistence under field conditions regulations.govregulations.gov.

Reported half-lives (DT50) in soil vary:

11 to 17 days in aerobic soil amazonaws.com.

Resistance Mechanisms and Management Strategies

Resistance Monitoring and Risk Assessment

Effective resistance management begins with robust monitoring programs and accurate risk assessments. These processes help identify the emergence and spread of resistant populations and inform the development of appropriate control strategies.

Laboratory selection experiments are instrumental in understanding the potential for a pest population to develop resistance to a specific insecticide. By exposing susceptible populations to increasing concentrations of fenpropathrin (B1672528) over multiple generations, researchers can quantify the rate and magnitude of resistance development.

Table 1: this compound Resistance Ratios Developed Through Laboratory Selection

Pest SpeciesGenerations of SelectionResistance Ratio (RR)Reference
Diaphorina citri1096.67-fold tandfonline.comtandfonline.com
Panonychus citri1629.9-fold exlibrisgroup.com
Tetranychus cinnabarinus2036.66-fold researchgate.net
Liriomyza sativae (Larvae)14 months5.09 to 28.32-fold bioone.org
Neoseiulus barkeriMultiple cycles619.96-fold mdpi.com
Panonychus citri (Beibei population)Not specified230-fold nih.gov

These studies highlight the capacity of various pest species to develop high levels of this compound resistance under sustained selection pressure.

Realized heritability (h²) is a measure of how readily a trait, such as insecticide resistance, is passed from one generation to the next. Higher heritability values indicate a greater genetic potential for resistance to evolve rapidly.

Table 2: Realized Heritability (h²) of this compound Resistance

Pest SpeciesHeritability (h²) ValueNotesReference
Diaphorina citri0.17 (1st round)First and second rounds of selection tandfonline.comtandfonline.com
Diaphorina citri0.44 (2nd round)First and second rounds of selection tandfonline.comtandfonline.com
Diaphorina citri0.10After eight generations of selection citrusrdf.org
Bemisia argentifoliiHigher in first 6 generationsSignificantly higher in the first half of selection nih.gov
Panonychus citri0.1544After 16 generations of selection exlibrisgroup.com

These values suggest that this compound resistance is a heritable trait in these pest species, underscoring the importance of proactive resistance management.

Cross-resistance occurs when resistance to one insecticide confers resistance to other insecticides, often within the same chemical class or with similar modes of action. Understanding cross-resistance is vital for designing effective rotation programs.

Studies have indicated that resistance to this compound can lead to cross-resistance with other pyrethroids. For instance, a this compound-selected strain of Diaphorina citri showed a resistance ratio of 28.21 to bifenthrin, a different pyrethroid tandfonline.comtandfonline.com. Conversely, high cross-resistance to imidacloprid (B1192907) (RR = 3.58) and dimethoate (B1670662) (RR = 1.77) was not observed in the same study tandfonline.com. In Bemisia argentifolii, resistance selected by a this compound + acephate (B21764) mixture conferred cross-resistance to other pyrethroids such as esfenvalerate (B1671249) and bifenthrin, as well as to acephate itself cotton.org. Cydia pomonella (codling moth) populations resistant to azinphosmethyl also exhibited positive cross-resistance to this compound nih.gov.

Table 3: Cross-Resistance Patterns Associated with this compound Resistance

Pest SpeciesResistance Selected ByCross-Resistance ToResistance Ratio (RR)Reference
Diaphorina citriThis compoundBifenthrin28.21 tandfonline.comtandfonline.com
Diaphorina citriThis compoundImidacloprid3.58 tandfonline.comtandfonline.com
Diaphorina citriThis compoundDimethoate1.77 tandfonline.comtandfonline.com
Bemisia argentifoliiThis compound + AcephateEsfenvalerateNot specified cotton.org
Bemisia argentifoliiThis compound + AcephateBifenthrinNot specified cotton.org
Cydia pomonellaAzinphosmethylThis compoundNot specified nih.gov

These findings highlight the importance of considering cross-resistance when selecting alternative insecticides for rotation programs.

Integrated Pest Management Strategies

Integrated Pest Management (IPM) strategies are essential for sustainable pest control, aiming to minimize reliance on single control methods and reduce the selection pressure that drives insecticide resistance.

Rotating insecticides with different modes of action is a cornerstone of resistance management. This strategy aims to prevent or delay the evolution of resistance by not exposing pest populations to the same selective pressure continuously.

Research suggests that rotation programs involving this compound and other insecticide classes can be effective. For Diaphorina citri, rotation programs that include neonicotinoids and organophosphates are recommended to manage this compound resistance tandfonline.comtandfonline.com. In Florida citrus production, various rotation schedules involving insecticides such as dimethoate, abamectin, thiamethoxam, diflubenzuron, and imidacloprid alongside this compound have been explored to manage Asian citrus psyllid populations ufl.eduufl.edu. The U.S. EPA also recognizes the importance of rotation with other insecticides as a key component of resistance management programs epa.gov.

Synergism occurs when the combined effect of two or more substances is greater than the sum of their individual effects. In pest management, synergistic mixtures can enhance the efficacy of insecticides, potentially overcoming existing resistance mechanisms.

Studies have investigated the synergistic effects of this compound with other compounds. For instance, triphenyl phosphate (B84403) (TPP), a synergist that inhibits esterases, dramatically increased the toxicity of this compound against Panonychus citri, indicating the involvement of carboxylesterases in this compound detoxification mdpi.com. Piperonyl butoxide (PBO), another common synergist, also showed a synergistic effect with this compound against Liriomyza sativae, with synergistic ratios reaching up to 13.19 in some strains bioone.org. In some cases, mixtures of this compound with organophosphates like acephate or methamidophos (B33315) have shown synergistic effects against pests like the western flower thrips core.ac.uk and Bemisia tabaci nih.gov. However, the effects can vary; for example, a mixture of this compound and paclobutrazol (B33190) displayed synergistic effects on embryonic zebrafish, suggesting complex interactions in environmental contexts researchgate.netnih.gov.

Table 4: Synergistic Effects of this compound in Pesticide Mixtures

This compound Mixture WithTarget Pest/OrganismObserved EffectSynergistic Ratio (SR) / FoldReference
Triphenyl Phosphate (TPP)Panonychus citriSynergistic3.09-fold mdpi.com
Piperonyl Butoxide (PBO)Liriomyza sativaeSynergistic1.38 to 13.19-fold bioone.org
AcephateWestern Flower ThripsSynergisticNot specified core.ac.uk
MethamidophosBemisia tabaciSynergisticNot specified nih.gov
PaclobutrazolZebrafish (embryonic)SynergisticNot specified researchgate.netnih.gov
Abamectin (97:3 ratio)Tetranychus cinnabarinusSynergistic357.7 (co-toxicity coefficient) nyxxb.cn

These findings underscore the potential of using synergistic combinations as a tool in resistance management, although careful evaluation is needed for each specific pest and context.

Compound List:

this compound

Bifenthrin

Imidacloprid

Dimethoate

Esfenvalerate

Acephate

Abamectin

Triphenyl Phosphate (TPP)

Piperonyl Butoxide (PBO)

Paclobutrazol

Chlorpyrifos

Methamidophos

Cypermethrin

Lambda-cyhalothrin

Deltamethrin

Bifenthrin

Ethion

Quinalphos

Profenofos

Methyl parathion (B1678463)

Triazophos

Carbaryl

DDT

Metidathion

Oxamyl

Methomyl

Azinphosmethyl

Phosmet

Diazinon

Sulfoxaflor

Flupyradifurone

Thiamethoxam

Pymetrozine

Broflanilide

Spirotetramat

Flonicamid

Afidopyropen

Cyantraniliprole

Novaluron

Bifenazate

Beta-cypermethrin

Alpha-cypermethrin

Gamma-cyhalothrin

S-bioallethrin

Fenvalerate

Cyfluthrin

(1R)-trans-fenfluthrin

Etofenprox

Etofenprox

Tebufenpyrad

Spiromesifen

Azadirachtin

Pyrethrin

Methoxyfenozide

Spinetoram

Spinosad

Clothianidin

Diflubenzuron

Pymetrozine

Analytical Methodologies for Fenpropathrin Detection and Quantification

Chromatographic Techniques

Chromatography is the cornerstone of Fenpropathrin (B1672528) analysis, enabling the separation of the compound from complex sample matrices and, in chiral analysis, the resolution of its enantiomers. The choice of technique is often dictated by the sample type, the required sensitivity, and the specific analytical objective.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS/MS)

Gas Chromatography (GC), particularly when coupled with tandem mass spectrometry (GC-MS/MS), is a powerful tool for the determination of this compound. This technique is well-suited for the analysis of volatile and semi-volatile compounds like this compound. In GC-MS/MS analysis, this compound is typically identified and quantified through multiple reaction monitoring (MRM), which enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. gcms.czthermofisher.com

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common sample preparation approach used prior to GC-MS/MS analysis of pesticides, including this compound, in food matrices such as fruits and vegetables. thermofisher.com The combination of QuEChERS with GC-MS/MS provides a robust workflow for high-throughput pesticide residue analysis. thermofisher.com

Below is a table summarizing typical GC-MS/MS parameters for this compound analysis:

ParameterCondition
GC ColumnTRACE GC Ultra
Carrier GasHelium
Injection ModePTV splitless
Mass SpectrometerTSQ Quantum GC
Ionization ModeElectron Impact (EI)
Detection ModeMultiple Reaction Monitoring (MRM)

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) offers a versatile alternative for this compound analysis, particularly for samples that are not amenable to GC due to thermal instability or low volatility. Reverse-phase HPLC (RP-HPLC) is a commonly employed mode for the separation of this compound. sielc.comoup.com

For the determination of this compound in various matrices, RP-HPLC methods often utilize a C18 column with a mobile phase consisting of a mixture of organic solvent (e.g., acetonitrile) and water, sometimes with the addition of an acid like phosphoric or formic acid for improved peak shape. sielc.com Detection is frequently achieved using an ultraviolet-visible (UV-Vis) detector. oup.com

Furthermore, HPLC is instrumental in the chiral separation of this compound enantiomers, which is crucial for understanding their environmental fate and toxicity. Chiral stationary phases, such as those based on cellulose derivatives, have been successfully used to resolve the enantiomers of this compound using a mobile phase of methanol and water. rsc.orgresearchgate.net

The following table outlines typical conditions for the HPLC analysis of this compound:

ParameterCondition
TechniqueReverse-Phase HPLC (RP-HPLC)
ColumnLux Cellulose-3 (for enantiomeric separation)
Mobile PhaseMethanol/Water (85/15, v/v) for enantiomeric separation
DetectorUV-Vis

Supercritical Fluid Chromatography (SFC) for Enantiomer Separation

Supercritical Fluid Chromatography (SFC) has emerged as a rapid and environmentally friendly technique for the enantioselective separation of chiral compounds like this compound. acs.orgnih.govnih.gov SFC typically uses supercritical carbon dioxide as the main mobile phase, often with a small amount of an organic modifier such as methanol. nih.govresearchgate.net

This technique has been successfully applied to the enantioselective analysis of this compound in food and environmental samples. For instance, a method for the separation and determination of this compound enantiomer residues in fruit and vegetable purees has been established using SFC. nih.govresearchgate.net The separation is achieved on a chiral stationary phase, and detection is commonly performed with an ultraviolet detector. nih.gov

Key parameters for the SFC separation of this compound enantiomers are presented below:

ParameterCondition
ColumnCHIRALPAK AD-3
Mobile PhaseMethanol and Supercritical Carbon Dioxide
Flow Rate1.5 mL/min
DetectorUltraviolet (UV) at 230 nm

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) combines the high separation efficiency of UPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique allows for the rapid and accurate quantification of trace levels of pesticides, including this compound, in complex matrices. mdpi.com

UPLC systems utilize columns with smaller particle sizes, leading to faster analysis times and improved resolution compared to conventional HPLC. researchgate.net When coupled with a tandem mass spectrometer, UPLC-MS/MS provides a powerful platform for multi-residue pesticide screening in food and environmental samples. mdpi.com While specific UPLC-MS/MS methods for this compound are part of broader multi-residue analyses, the principles of reverse-phase separation and MRM detection are generally applicable.

Sample Preparation and Cleanup Methods

Effective sample preparation is a critical step in the analysis of this compound to remove interfering matrix components and concentrate the analyte of interest.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used cleanup technique in the analysis of this compound and other pyrethroids. epa.gov SPE is a form of digital (step-wise) chromatography designed to extract, partition, and/or adsorb one or more components from a liquid phase (sample) onto a solid phase (sorbent or resin). nih.gov This technique is advantageous over traditional liquid-liquid extraction as it is more efficient, uses smaller volumes of organic solvents, and can be automated. ca.gov

In the context of this compound analysis, SPE is used to isolate the pesticide from complex sample matrices such as water, soil, and food products. The choice of the SPE sorbent is crucial and depends on the physicochemical properties of this compound and the nature of the sample matrix. For pyrethroids, which are relatively nonpolar, reverse-phase sorbents like C18 or polymeric materials are often employed. ca.gov

The general steps involved in an SPE procedure for this compound analysis include:

Conditioning: The sorbent is treated with a solvent to activate it.

Loading: The sample is passed through the sorbent, and this compound is retained.

Washing: Interfering compounds are removed by washing the sorbent with a suitable solvent.

Elution: this compound is recovered from the sorbent using a small volume of an appropriate elution solvent.

This cleanup step significantly improves the quality of the subsequent chromatographic analysis by reducing matrix effects and enhancing the signal-to-noise ratio.

Dispersive Solid-Phase Extraction (d-SPE)

Dispersive solid-phase extraction (d-SPE) is a cleanup technique commonly used after an initial solvent extraction, particularly as a key step in the QuEChERS methodology. nih.govsemanticscholar.org In this procedure, a solid sorbent is added directly to the sample extract. nih.gov For this compound analysis, after the initial extraction from the sample (e.g., with acetonitrile), d-SPE is employed for purification. researchgate.netproquest.com The mixture is vortexed or shaken to facilitate the binding of matrix interferences (such as pigments, fatty acids, and sugars) to the sorbent. A subsequent centrifugation step separates the solid sorbent with the bound interferences from the supernatant containing the target analyte, this compound. The cleaned-up extract is then collected for final analysis. This method is advantageous due to its simplicity, speed, and low solvent consumption. nih.gov

QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues, including this compound, in various food and environmental matrices. researchgate.netkaru.ac.kenih.gov The procedure typically begins with the homogenization of the sample, followed by an extraction step using acetonitrile. karu.ac.kenih.gov For instance, in the analysis of this compound in black tea, samples are often hydrated with water before acetonitrile is added. karu.ac.ke

Following the initial extraction, partitioning is induced by adding salts, commonly magnesium sulfate and sodium chloride. karu.ac.ke This step separates the aqueous layer from the organic layer containing the this compound. The subsequent cleanup of the acetonitrile extract is frequently accomplished using the d-SPE technique described previously. researchgate.netproquest.com The QuEChERS approach has been successfully applied to determine this compound residues in commodities such as tomatoes, tea, and cucumbers. researchgate.netkaru.ac.keamazonaws.com The final analysis of the purified extract is typically performed using gas chromatography coupled with mass spectrometry (GC-MS). researchgate.netproquest.comnih.gov

Method Validation Parameters

Validation of analytical methods is essential to ensure the reliability and accuracy of the data generated. Key parameters evaluated for this compound analysis include the limits of detection (LOD) and quantification (LOQ), linearity, recovery rates, and precision, often expressed as the relative standard deviation (RSD).

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. nih.govnih.gov These values are crucial for determining the sensitivity of an analytical method for this compound. For instance, a study on greenhouse tomatoes using a QuEChERS and GC-MS method reported an LOD of 0.108 μg/kg and an LOQ of 0.452 μg/kg. researchgate.netproquest.com Another method developed for analyzing this compound in tea brew found a detection limit of 0.12 ng/mL. nih.gov In cucumbers, LOD and LOQ values were reported as 4.57 µg/kg and 15.24 µg/kg, respectively. amazonaws.com European Union Reference Laboratories have indicated that an LOQ of 0.01 mg/kg is achievable for the routine analysis of this compound in various commodities, including those with high water, acid, or oil content, as well as in products of animal origin like muscle, fat, milk, and eggs. semanticscholar.org

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for this compound in Various Matrices

Matrix LOD LOQ Analytical Method
Greenhouse Tomatoes 0.108 µg/kg 0.452 µg/kg QuEChERS, GC-MS
Tea Brew 0.12 ng/mL 0.36 ng/mL SPME, GC-MS
Cucumbers 4.57 µg/kg 15.24 µg/kg QuEChERS, GC-MS/MS
Fruit & Vegetable Puree - 0.2 mg/kg SFC
Food of Animal Origin - 0.01 mg/kg QuEChERS

Linearity and Correlation Coefficients

Linearity demonstrates the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by preparing a series of standards and plotting their response versus concentration to generate a calibration curve. The quality of the linearity is often expressed by the correlation coefficient (r) or the coefficient of determination (R²). For this compound analysis, methods consistently show excellent linearity. A study on tomatoes reported a calibration curve with an R² of 0.99. researchgate.netproquest.com In the analysis of fruit and vegetable puree, linear ranges were established from 1.0–20.0 mg/L with correlation coefficients greater than 0.9992. nih.gov Similarly, analysis in tea brew showed correlation coefficients in the range of 0.9948–0.9999. nih.gov Generally, a correlation coefficient greater than 0.995 is considered acceptable for pesticide residue analysis. sigmaaldrich.com

Table 2: Linearity and Correlation Coefficients for this compound Analysis

Matrix Linear Range Correlation Coefficient (r/R²)
Greenhouse Tomatoes Not Specified R² = 0.99
Fruit & Vegetable Puree 1.0 - 20.0 mg/L > 0.9992

Recovery Rates and Relative Standard Deviation (RSD)

Recovery studies are performed to assess the accuracy of an analytical method by measuring the amount of analyte extracted from a sample matrix compared to the amount initially added (spiked). The precision of the method is evaluated by the relative standard deviation (RSD), which measures the variability of repeated measurements. For this compound, recovery rates are typically within the widely accepted range of 70-120%. In greenhouse tomatoes fortified at a level of 0.5 ppm, the recovery was estimated to be 98.68%. researchgate.netproquest.comdoaj.org A multi-residue method for pesticides in tomatoes showed recovery yields for this compound between 83.84% and 119.73%, with an RSD below 20.54%. nih.gov In fruit and vegetable puree samples spiked at levels of 0.2, 0.4, and 2.0 mg/kg, recoveries ranged from 80.6% to 105%, with RSDs between 2.6% and 7.7%. nih.gov Analysis in water samples using a d-SPE method yielded extraction recoveries from 76.81% to 85.29% and RSDs for intra-day precision between 0.41% and 3.00%. rsc.org

Table 3: Recovery Rates and Relative Standard Deviation (RSD) for this compound

Matrix Spiking Level Recovery Rate (%) RSD (%)
Greenhouse Tomatoes 0.5 ppm 98.68% Not Specified
Tomatoes Not Specified 83.84% - 119.73% < 20.54%
Fruit & Vegetable Puree 0.2, 0.4, 2.0 mg/kg 80.6% - 105% 2.6% - 7.7%
Water Samples Not Specified 76.81% - 85.29% 0.41% - 3.00%

Residue Analysis in Various Matrices

This compound residues have been investigated in a wide array of matrices, reflecting its use in agriculture and the need to monitor its presence in the food chain and the environment.

Food Matrices: Residue analysis has been frequently conducted on fruits and vegetables. Studies have determined this compound levels in greenhouse tomatoes to assess its dissipation over time after application. researchgate.netproquest.com Other investigated commodities include cucumbers, tomato puree, orange nectar, orange juice, canned onions, papaya, and various vegetables such as celery cabbage, lettuce, and pakchoi. researchgate.netacs.org The QuEChERS method is commonly used for these plant-based matrices. researchgate.netamazonaws.com this compound has also been detected in tea, leading to the development of specific analytical methods for this complex matrix. karu.ac.kefao.org

Environmental Matrices: In the environment, the fate of this compound has been studied in soil. Soil metabolism studies have identified major degradation products, and analytical methods have been developed for the simultaneous determination of this compound and its metabolites in soil samples. epa.gov The persistence and dissipation of this compound are key aspects of these environmental analyses. amazonaws.com

Biological Matrices: Studies in rats have shown that after oral administration, this compound is rapidly absorbed and almost completely excreted within 48 hours, primarily through urine and feces. fao.orgwho.int Low levels of residues were found in tissues such as blood, liver, kidney, muscle, and brain 24 hours after dosing, with the highest concentration found in fat, reflecting the lipophilic nature of the compound. fao.orgwho.int These residues depleted to barely detectable levels within seven days. who.int

Table of Compounds Mentioned

Compound Name
This compound
Acetonitrile
Magnesium sulfate

Plant Commodities (Fruits, Vegetables, Tea)

The analysis of this compound in plant commodities is essential due to its widespread use in agriculture. Various chromatographic techniques are employed for its detection and quantification in fruits, vegetables, and tea.

Commonly used methods include gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for enhanced selectivity and sensitivity. aensiweb.comnih.govresearchgate.net Sample preparation is a critical step and typically involves extraction with an organic solvent, followed by a cleanup procedure to remove interfering co-extractives. The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices, including those for this compound. aensiweb.comdoaj.org

For fruits and vegetables, methodologies have been established for a variety of specific products. For instance, a method for the determination of this compound enantiomer residues in apple, strawberry, and tomato puree has been developed using supercritical fluid chromatography. This method reported a limit of quantification (LOQ) of 0.2 mg/kg for both enantiomers, with recoveries ranging from 80.6% to 105%. researchgate.net In another study on greenhouse tomatoes, a QuEChERS method followed by gas chromatography-mass spectrometry (GC-MS) analysis was used. The recovery of this compound was 98.68% at a 0.5 ppm level, with a limit of detection (LOD) of 0.108 µg/kg and a limit of quantification (LOQ) of 0.452 µg/kg. aensiweb.comdoaj.org For squash fruits, an HPLC method with UV detection was used, where this compound levels below the maximum residue level (MRL) of 1.0 mg/kg were detected 3 days after application. nih.gov

In tea leaves, various analytical approaches have been utilized. A lateral flow immunoassay has been developed for the rapid on-site detection of multiple pesticide residues, including this compound. mdpi.comusgs.gov For more comprehensive laboratory analysis, methods combining QuEChERS with liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) have been validated. proquest.com One such study reported recovery rates for this compound in green tea between 94.6% and 108.0%. proquest.com Another method for the simultaneous determination of 16 pyrethroid residues in tea samples using gas chromatography with ion trap mass spectrometry (GC-IT-MS) reported recoveries for this compound ranging from 71.3% to 106.3%, with a limit of detection of 0.001 to 0.05 µg/g. researchgate.net Furthermore, an ultrasound-enhanced temperature-controlled ionic liquid dispersive liquid-liquid microextraction coupled with HPLC has been developed for determining pyrethroid residues in herbal tea, showing good linearity between 39 and 1250 ng/mL. researchgate.net

The following table summarizes the performance of various analytical methods for the detection of this compound in plant commodities.

Analytical Methods for this compound in Plant Commodities
CommodityAnalytical MethodExtraction/Cleanup MethodRecovery (%)LODLOQLinearity Range
Apple, Strawberry, Tomato PureeSupercritical Fluid ChromatographyAcetonitrile extraction, Solid-phase extraction cleanup80.6 - 105-0.2 mg/kg1.0 - 20.0 mg/L
Greenhouse TomatoesGC-MSQuEChERS, Solid-phase extraction98.680.108 µg/kg0.452 µg/kg-
Squash FruitsHPLC-UVAcetone extraction----
TeaGC-IT-MSAcetone extraction, Florisil column cleanup71.3 - 106.30.001 - 0.05 µg/g--
Herbal TeaHPLC-DADUltrasound-enhanced temperature-controlled ionic liquid dispersive liquid-liquid microextraction---39 - 1250 ng/mL
Green TeaLC-MS/MS, GC-MS/MSModified QuEChERS94.6 - 108.0---

Animal Tissues and Products (Milk, Meat, Fat, Liver, Kidney, Gills)

The analysis of this compound in animal tissues and products is important for monitoring residue levels in the food chain. This compound is fat-soluble, which can lead to its accumulation in the fatty tissues of animals.

A validated analytical method, RM-22A-1, has been used for the determination of this compound residues in milk and animal tissues. This method involves extraction with a hexane/acetone mixture, followed by acetonitrile/hexane partitioning and cleanup using silica gel column chromatography. The final determination is carried out by gas chromatography with an electron capture detector (GC-ECD). The limit of quantification (LOQ) for this method has been validated at 0.01 mg/kg for this compound. epa.gov

A multi-residue method using the QuEChERS extraction technique followed by gas chromatography-tandem mass spectrometry (GC-MS/MS) has been developed for the determination of 66 pesticides, including this compound, in various livestock products. This method demonstrated high linearity in the concentration range of 2.5 to 1000 µg/L. The LOQ for multi-class pesticides ranged from 0.74 to 23.1 µg/kg, with recoveries between 70.0% and 120%. mdpi.com

In a study involving lactating dairy cattle, this compound administered in the feed led to detectable residues in milk and various tissues. At a feeding level of 250 ppm, the average this compound residue in whole milk was 0.33 mg/L, and in cream, it reached 3.7 mg/L. Residues were also found in fat, kidney, liver, and muscle tissues.

The following table summarizes the performance of analytical methods for the detection of this compound in animal tissues and products.

Analytical Methods for this compound in Animal Tissues and Products
MatrixAnalytical MethodExtraction/Cleanup MethodRecovery (%)LODLOQLinearity Range
Milk, Animal TissuesGC-ECDHexane/acetone extraction, Acetonitrile/hexane partitioning, Silica gel column cleanup--0.01 mg/kg-
Beef, Pork, Chicken, Eggs, MilkGC-MS/MSQuEChERS70.0 - 120-0.74 - 23.1 µg/kg2.5 - 1000 µg/L
Farmed Aquatic Animal ProductsGC-MS/MSQuEChERS (Ethyl acetate extraction, C18 and PSA cleanup)62.4 - 1203 µg/kg10 µg/kgr² > 0.98

Environmental Samples (Soil, Water)

Monitoring this compound residues in environmental samples like soil and water is crucial to assess its environmental fate and potential for contamination.

For soil analysis, a method (RM-225-3) has been developed for the determination of this compound and its metabolites. This method involves extraction with a methanol/0.1N HCl solution, partitioning of residues into dichloromethane, and cleanup using a Florisil column. The analysis is performed by gas chromatography with a nitrogen/phosphorous flame ionization detector. The limit of detection for this method is approximately 0.01 ppm for a 20 g soil sample, with method recoveries required to be between 70-120%. epa.gov Another approach for the analysis of multiple pesticide residues in agricultural soil utilizes a modified QuEChERS method with UHPLC-MS/MS detection. This method has shown recoveries between 70% and 120% for the majority of compounds at spiking levels of 10, 25, 50, and 100 µg/kg, with LODs ranging from 3.0 to 7.5 µg/kg and LOQs from 10 to 25 µg/kg. mdpi.com A GC-MSMS method for 203 pesticides in soil reported an LOQ of 0.01 mg/kg with recoveries between 70% and 120%. aensiweb.com

For water samples, various methods have been established. One method for the determination of pyrethroid insecticides, including this compound, in water involves extraction with dichloromethane followed by analysis using HPLC with a UV Diode Array Detector. The detection limit for this method ranged from 0.026 to 0.074 ng/mL. researchgate.net Another approach for a wide range of pesticides in water samples uses liquid-liquid extraction with dichloromethane, followed by concentration and analysis by GC-MSD. This method has quantification limits between 1.8 and 29.2 ng/L, with mean recoveries for most compounds between 70.1% and 116.5%. dergipark.org.tr For the analysis of pyrethroids in water, a method using solid-phase extraction (SPE) followed by GC/MS or GC/MS/MS has been developed. Recoveries in fortified water samples at 10 ng/L ranged from 83% to 107%, with method detection limits (MDLs) in water ranging from 2.0 to 6.0 ng/L using GC/MS and 0.5 to 1.0 ng/L using GC/MS/MS. usgs.gov

The following table summarizes the performance of various analytical methods for the detection of this compound in environmental samples.

Analytical Methods for this compound in Environmental Samples
MatrixAnalytical MethodExtraction/Cleanup MethodRecovery (%)LODLOQ/MDLLinearity Range
SoilGC-NPDMethanol/0.1N HCl extraction, Dichloromethane partitioning, Florisil column cleanup70 - 120~0.01 ppm-0.1 - 2.0 µg/ml
Agricultural SoilUHPLC-MS/MSModified QuEChERS70 - 1203.0 - 7.5 µg/kg10 - 25 µg/kg-
SoilGC-MSMS-70 - 120-0.01 mg/kgup to 0.5 mg/kg
WaterHPLC-UV-DADDichloromethane extraction-0.026 - 0.074 ng/mL--
WaterGC-MSDLiquid-liquid extraction with dichloromethane70.1 - 116.5-1.8 - 29.2 ng/L-
WaterGC/MSSolid-phase extraction83 - 107-2.0 - 6.0 ng/L (MDL)-
WaterGC/MS/MSSolid-phase extraction83 - 107-0.5 - 1.0 ng/L (MDL)-

Human Health Risk Assessment and Occupational Exposure Studies

Acute and Chronic Exposure Effects

Exposure to Fenpropathrin (B1672528) can lead to a range of health effects, from neurological signs to potential impacts on the reproductive system. The primary and most sensitive effects observed in the toxicity database are neurotoxic in nature. regulations.gov

This compound is a mixed-type pyrethroid, exhibiting characteristics of both Type I and Type II pyrethroids. regulations.gov Toxic signs are typical for pyrethroids and can appear rapidly, within a few hours or days of exposure. fao.org Recovery for survivors is also generally quick. fao.org

Clinical signs of acute toxicity include:

Tremors regulations.govfao.org

Ataxia (incoordination) regulations.govfao.org

Hyperexcitability or increased sensitivity to external stimuli regulations.govregulations.gov

Convulsions regulations.govregulations.gov

Decreased motor activity regulations.gov

Increased auditory startle response regulations.govregulations.gov

Fibrillation fao.org

Salivation fao.org

Lacrimation fao.org

Urinary incontinence fao.org

In cases of acute pyrethroid poisoning in humans, which included occupational and accidental exposures, other reported symptoms have included dizziness, headache, fatigue, increased salivation, and blurred vision. inchem.org Paresthesia, a tingling or pins-and-needles sensation on the skin, particularly the face, has also been frequently reported after inappropriate handling of pyrethroids, including this compound. inchem.orgawhhe.am

Neurological Effects of this compound Exposure

EffectDescriptionSource
TremorsInvoluntary, rhythmic muscle contraction leading to shaking movements. regulations.govfao.org
AtaxiaLack of voluntary coordination of muscle movements. regulations.govfao.org
HyperexcitabilityIncreased sensitivity to external stimuli. regulations.govregulations.gov
ConvulsionsSudden, violent, irregular movement of a limb or of the body, caused by involuntary contraction of muscles. regulations.govregulations.gov
ParesthesiaAbnormal sensation, typically tingling or pricking (“pins and needles”), on the skin. inchem.orgawhhe.am

Pyrethroids are considered endocrine-disrupting chemicals that may impact male reproductive health. nih.gov Studies on pyrethroids have shown associations with decreased levels of hormones such as testosterone, luteinizing hormone, and follicle-stimulating hormone in rats. nih.gov Gestational and lactational exposure to pyrethroids in animal studies has been linked to reduced sperm count and motility in offspring. nih.gov

Carcinogenicity Assessment of this compound

Study TypeSpeciesFindingConclusion
Long-term toxicity and carcinogenicityRatsNo evidence of carcinogenicity.Unlikely to pose a carcinogenic risk to humans. fao.orgwho.int
2-year toxicity and carcinogenicityMiceNo evidence of carcinogenicity.
Genotoxicity assays (in vitro and in vivo)VariousNo evidence of genotoxic potential.Unlikely to be genotoxic. fao.orgwho.int

The potential for this compound to cause immunotoxicity has been evaluated. who.int In a specific study with rats, no immunotoxic potential for this compound was observed, even at dose levels that caused systemic toxicity. fao.org While some pesticides have been implicated in altering immune responses, specific data linking this compound to significant immunotoxic effects in humans is limited. nih.gov

Occupational Exposure and Health Surveillance

Occupational exposure to this compound can occur during its manufacture and application in agricultural settings.

Health surveillance of workers involved in the manufacturing of this compound has been conducted. In one report covering the period from 2002 to 2011, no adverse effects were reported by 14 workers, and no health problems or adverse findings were noted during periodic examinations. fao.org In another study in Japan involving six workers using this compound with protective clothing, no effects were reported. awhhe.am

Agricultural workers are a population with potential for exposure to various pesticides, including pyrethroids. nih.govresearchgate.net Dermal contact is a primary route of pyrethroid exposure for agricultural workers, with inhalation being less significant. inchem.org The use of personal protective equipment can reduce dermal exposure. inchem.org Symptoms reported by some workers exposed to pyrethroids in laboratory or field settings include transient abnormal facial sensations. awhhe.am In a study of 23 workers, 19 reported experiencing at least one episode of such sensations, which were limited to the face and appeared between 30 minutes to 8 hours after exposure. awhhe.am

Reported Symptoms (Facial Sensations, Tingling)

Occupational exposure to this compound, primarily through the dermal route, can lead to a characteristic set of sensory symptoms. inchem.org The most frequently reported adverse effect is a transient skin sensation known as paresthesia. inchem.orgresearchgate.net

Workers who have handled this compound inappropriately have reported symptoms such as tingling and pruritus (itching), often accompanied by blotchy erythema (redness) on the face or other exposed skin. inchem.org These sensations are commonly described as burning, tingling, itching, or numbness. researchgate.netijbpas.com Symptoms typically manifest on the face and can be exacerbated by sensory stimuli like sweating, touching, exposure to sunlight, or contact with water. inchem.orgorst.edu

The onset of these facial sensations generally occurs between 30 minutes and two hours after exposure, with symptoms peaking around six hours later. inchem.org In most reported cases, the paresthesia is temporary and resolves completely within 24 hours without specific treatment. inchem.orgresearchgate.net In a study involving 23 workers exposed to pyrethroids, 19 reported experiencing at least one episode of these abnormal facial sensations. awhhe.am While dermal exposure is the most common route leading to these effects, systemic symptoms such as headache, dizziness, nausea, and fatigue have also been reported in cases of more substantial exposure. inchem.orgijbpas.com

Therapeutic Approaches for Exposure

Management of this compound exposure is primarily focused on decontamination and symptomatic support. inchem.org Specific therapeutic interventions are generally not required for the common dermal symptoms as they are typically self-limiting. inchem.org

Decontamination and Supportive Care: Initial management for dermal exposure involves removing all contaminated clothing and thoroughly washing the affected skin with soap and water. inchem.org For more significant exposures that may lead to systemic effects, symptomatic and supportive measures are the primary course of action. inchem.org In cases of ingestion, gastric lavage is not recommended due to the presence of solvents in many this compound formulations, which could increase the risk of aspiration pneumonia. inchem.org

Topical Treatments for Dermal Symptoms: For the characteristic tingling and burning sensations (paresthesia), the application of topical vitamin E (tocopherol acetate) has been shown to reduce skin irritation, particularly if applied soon after exposure. inchem.org

Experimental and Other Investigated Therapies: Research in animal models has explored other potential therapeutic agents.

Methocarbamol: In studies with rats, the administration of methocarbamol, a derivative of mephenesin, significantly reduced mortality following exposure to lethal doses of this compound. However, there is currently insufficient data to recommend its clinical use in humans for pyrethroid toxicity. inchem.org

Curcumin (B1669340) Nanoparticles: A 2024 study investigated the use of chitosan-encapsulated curcumin nanoparticles in rats to counteract the neurotoxic effects of this compound. The results indicated that this formulation could mitigate adverse effects by elevating ATP content and reversing negative impacts on mitochondrial gene expression in brain tissue. nih.gov

Therapeutic Approaches for this compound Exposure
Exposure RouteRecommended ActionSupporting DetailsCitation
Dermal (Skin)DecontaminationRemove contaminated clothing and wash skin with soap and water. inchem.org
Dermal (Paresthesia)Topical TreatmentApplication of Vitamin E (tocopherol acetate) can reduce skin irritation. inchem.org
IngestionSupportive CareGastric lavage is not recommended due to aspiration risk from formulation solvents. inchem.org
SystemicSymptomatic & Supportive MeasuresAddress symptoms such as headache, dizziness, or nausea as they arise. inchem.org

Post-Mortem Distribution and Forensic Identification

In forensic toxicology, understanding the post-mortem distribution of a substance is critical for accurately interpreting its concentration in biological samples. nih.gov Post-mortem redistribution (PMR) refers to the changes in drug or toxin concentrations that occur after death, which can be caused by the passive diffusion of the substance from reservoir organs (like the liver, lungs, and myocardium) into the blood. nih.govnih.gov This phenomenon is particularly relevant for compounds that are lipophilic (fat-soluble) and have a high volume of distribution, characteristics which apply to pyrethroids like this compound. nih.govmdpi.com

Due to PMR, drug concentrations in central blood (e.g., from the heart) can be significantly higher than in peripheral blood (e.g., from the femoral vein). nih.gov Therefore, in forensic investigations, peripheral blood is the preferred sample for analysis to minimize the effects of redistribution. nih.gov

Specific research on this compound has demonstrated its distribution in various tissues after death, providing a basis for its use in forensic identification. In a study conducted on rabbits poisoned with this compound, the compound was detected in samples of peripheral blood, cardiac blood, kidney, liver, and bile upon dissection. ijbpas.com The study noted that this compound was found in all sampled tissues except for urine, concluding that post-mortem distribution information from this compound poisoning can be utilized for forensic identification purposes. ijbpas.com

Q & A

Basic: What analytical methods are recommended for quantifying Fenpropathrin in environmental samples?

Answer:
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard for quantifying this compound due to its sensitivity and specificity . Key steps include:

  • Sample Preparation : Use solid-phase extraction (SPE) to isolate this compound from matrices like soil or water.
  • Validation Parameters : Establish limits of detection (LOD) and quantification (LOQ) through calibration curves. Ensure recovery rates (80–120%) and precision (RSD <15%) per journal guidelines .
  • Quality Control : Include blank samples and spikes to monitor contamination and matrix effects.

Advanced: How can researchers account for matrix effects when analyzing this compound in complex biological samples?

Answer:
Matrix effects (e.g., ion suppression in HPLC-MS) can be mitigated via:

  • Internal Standards : Use deuterated this compound analogs to normalize signal variations .
  • Matrix-Matched Calibration : Prepare calibration curves in the same biological matrix (e.g., fish homogenate) as test samples.
  • Post-Column Infusion : Quantify ion suppression by comparing analyte signals with/without matrix .

Basic: What is Abbott’s formula and how is it applied to assess this compound efficacy in insect bioassays?

Answer:
Abbott’s formula calculates corrected mortality to account for natural death in control groups:
Corrected Mortality (%)=XYX×100\text{Corrected Mortality (\%)} = \frac{X - Y}{X} \times 100

Where XX = survival rate in untreated controls, YY = survival rate in treated groups. This method ensures statistical validity by isolating insecticide-induced mortality .

  • Application : Use in dose-response assays (e.g., LC₅₀ estimation) with ≥3 replicates to minimize variability.

Advanced: What experimental designs are optimal for evaluating sublethal effects of this compound on non-target aquatic organisms?

Answer:

  • Chronic Exposure Studies : Expose organisms (e.g., Daphnia magna) to sublethal concentrations (e.g., 10% LC₅₀) over multiple generations.
  • Endpoints : Measure reproductive output, behavioral changes (e.g., swimming anomalies), and oxidative stress biomarkers (e.g., glutathione levels) .
  • Statistical Power : Use ANOVA with post-hoc tests (Tukey’s HSD) and ensure sample sizes (n ≥ 30) to detect subtle effects .

Basic: Which gene expression analysis methods are suitable for studying this compound-induced neurotoxicity in model organisms?

Answer:

  • qPCR with 2^-ΔΔCt Method : Quantify expression of neurotoxicity markers (e.g., AChE, GABA receptors). Normalize to housekeeping genes (e.g., β-actin) and validate primer efficiency (90–110%) .
  • Experimental Controls : Include untreated groups and solvent-only controls to isolate this compound-specific effects.

Advanced: How to resolve contradictory data on this compound resistance mechanisms in pest populations?

Answer:

  • Genomic Approaches : Conduct RNA-seq to identify overexpression of detoxification genes (e.g., CYP450, esterases) in resistant strains .
  • Functional Validation : Knock down candidate genes via RNAi and reassess resistance levels in bioassays.
  • Cross-Regional Comparisons : Compare metabolic enzyme activity (e.g., esterase kinetics) across geographically distinct populations to identify conserved resistance pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.